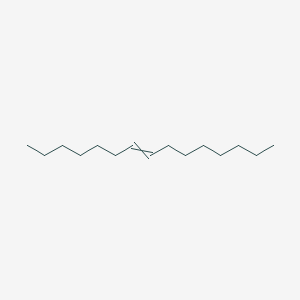

Pentadec-7-ene

Description

Contextualization within Olefin Chemistry

Olefins, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. savemyexams.com This double bond is a reactive functional group, making alkenes valuable starting materials for a wide array of chemical transformations. savemyexams.commdpi.com Pentadec-7-ene, with its 15-carbon chain and a double bond at the seventh position, is a representative example of a long-chain internal olefin. The position of the double bond influences its reactivity and physical properties, distinguishing it from terminal alkenes (where the double bond is at the end of the chain) or other internal isomers. Research into compounds like pentadec-7-ene contributes to the fundamental understanding of olefin chemistry, including addition reactions, oxidation, and polymerization.

Significance of Long-Chain Alkenes in Scientific Inquiry

Long-chain alkenes are crucial in various scientific and industrial domains. They serve as key intermediates in the synthesis of a diverse range of products, including surfactants, polymers, and pharmaceuticals. mdpi.com The selective functionalization of long-chain alkenes is an active area of research, with methods like hydroboration-isomerization being explored to convert internal olefins into more versatile terminal functional groups. uantwerpen.be Furthermore, many long-chain alkenes and their derivatives are found in nature, playing roles as pheromones and semiochemicals in insect communication. The synthesis and study of these compounds are therefore vital for fields such as chemical ecology and pest management.

Overview of Research Trajectories for Pentadec-7-ene

Research involving pentadec-7-ene has followed several distinct trajectories. One significant area of investigation is its synthesis. Various methods have been developed and optimized to produce pentadec-7-ene with high stereoselectivity, yielding either the (Z)- (cis) or (E)- (trans) isomer. rsc.org Another major research focus is its application as a precursor in the synthesis of more complex molecules. For instance, derivatives of pentadec-7-ene have been explored for their potential biological activities. academicjournals.orgplantarchives.orgcu.edu.eg Additionally, studies have identified pentadec-7-ene as a component of certain biological systems, prompting further investigation into its natural occurrence and function. nih.gov

Chemical and Physical Properties of Pentadec-7-ene

The chemical and physical properties of pentadec-7-ene are fundamental to its handling, reactivity, and identification.

Table 1: General Properties of Pentadec-7-ene

| Property | Value |

|---|---|

| Molecular Formula | C15H30 |

| Molecular Weight | 210.4 g/mol |

Data sourced from multiple references. guidechem.comcymitquimica.com

The two geometric isomers, (Z)-7-Pentadecene and (E)-7-Pentadecene, arise from the restricted rotation around the carbon-carbon double bond. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the alkyl groups attached to the double bond. This difference in geometry can lead to variations in their physical properties, such as boiling point and density, as well as their reactivity and biological activity.

Synthesis and Manufacturing of Pentadec-7-ene

The synthesis of pentadec-7-ene can be achieved through various laboratory methods, with some having the potential for larger-scale production.

One common laboratory-scale approach is the Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide. This method is highly versatile and allows for the controlled formation of the double bond. Another significant method is olefin metathesis , a powerful reaction that enables the rearrangement of alkene bonds, often catalyzed by transition metal complexes.

Research has also demonstrated the synthesis of pentadec-7-ene through the reductive elimination of vicinal benzoyloxy-sulphones, which has been shown to produce a mixture of trans and cis isomers. rsc.org Furthermore, a bacterial pathway involving the enzyme OleC has been identified to produce (Z)-pentadec-7-ene from 2-hexyl-3-hydroxydecanoic acid. nih.gov

For potential industrial-scale production, catalytic cracking of longer-chain hydrocarbons is a common method for producing a mixture of smaller alkanes and alkenes. savemyexams.com While not specific to pentadec-7-ene, this process is a major source of olefins in the chemical industry.

Applications of Pentadec-7-ene in Scientific Research

Pentadec-7-ene and its derivatives have found applications in various areas of scientific research.

Chemical Intermediate

A primary application of pentadec-7-ene is as a chemical intermediate in the synthesis of other organic compounds. Its double bond can be subjected to a variety of chemical transformations, such as epoxidation, to introduce new functional groups. mdpi.com For example, a brominated derivative, 7-bromomethyl-pentadec-7-ene, has been identified in studies and serves as a functionalized version of the parent alkene. academicjournals.orgplantarchives.orgcu.edu.egnih.gov

Pheromone Research

Long-chain alkenes are common components of insect pheromones. While specific research on pentadec-7-ene as a pheromone is not extensively detailed in the provided context, the study of related long-chain olefins is a significant aspect of chemical ecology. The synthesis of specific isomers of these alkenes is crucial for investigating insect behavior and developing environmentally benign pest control strategies.

Structure

3D Structure

Properties

IUPAC Name |

pentadec-7-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFYKYSBFXNVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pentadec 7 Ene and Its Derivatives

Stereoselective Synthesis Approaches

The geometry of the double bond in Pentadec-7-ene, whether cis (Z) or trans (E), is crucial and can be controlled through several established olefination reactions. These methods typically involve the coupling of two smaller carbon fragments, such as C7 and C8 units.

Z-Selective Preparations

The synthesis of (Z)-Pentadec-7-ene, the cis-isomer, is reliably achieved using methods that favor the formation of Z-alkenes.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis. Specifically, the use of non-stabilized or semi-stabilized ylides leads predominantly to the formation of (Z)-alkenes. organic-chemistry.orglibretexts.orgmdpi.com For the synthesis of (Z)-Pentadec-7-ene, this would involve the reaction of an octyltriphenylphosphonium ylide with heptanal (B48729). The ylide is generated by treating octyltriphenylphosphonium bromide with a strong, non-nucleophilic base. The steric interactions in the transition state of the reaction favor the kinetic product, which is the cis-isomer. libretexts.org

Partial Hydrogenation of Alkynes: Another highly effective method is the partial hydrogenation of the corresponding alkyne, Pentadec-7-yne. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding the cis-isomer with high selectivity. The catalyst's surface deactivation prevents over-reduction to the corresponding alkane.

E-Selective Preparations

The synthesis of (E)-Pentadec-7-ene, the trans-isomer, utilizes olefination methods known to favor the thermodynamic E-product.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful modification of the Wittig reaction that typically yields (E)-alkenes with high stereoselectivity. conicet.gov.arnrochemistry.comwikipedia.org This method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. For (E)-Pentadec-7-ene, diethyl octylphosphonate would be deprotonated with a base like sodium hydride to form a nucleophilic carbanion, which then reacts with heptanal. The resulting intermediate eliminates to form the thermodynamically more stable trans-alkene. wikipedia.org

Julia-Kocienski Olefination: This one-pot modification of the classical Julia olefination provides excellent (E)-selectivity. chem-station.comorganic-chemistry.orgmdpi.com The reaction involves a sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, and an aldehyde. organic-chemistry.org The synthesis of (E)-Pentadec-7-ene would employ an octyl PT-sulfone which, upon deprotonation, reacts with heptanal to form the trans-alkene. The high (E)-selectivity is a key advantage of this method. mdpi.compreprints.org

Dissolving Metal Reduction of Alkynes: The reduction of Pentadec-7-yne using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures is a classic and effective method for producing (E)-Pentadec-7-ene. The reaction proceeds via a radical anion intermediate, and the anti-addition of two hydrogen atoms results in the formation of the trans-alkene.

| Method | Reactants | Key Reagents | Predominant Isomer | Reference(s) |

| Wittig Reaction | Heptanal, Octyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Z | organic-chemistry.orglibretexts.org |

| Alkyne Hydrogenation | Pentadec-7-yne | H₂, Lindlar's Catalyst | Z | |

| Horner-Wadsworth-Emmons | Heptanal, Diethyl octylphosphonate | Base (e.g., NaH) | E | conicet.gov.arnrochemistry.comwikipedia.org |

| Julia-Kocienski Olefination | Heptanal, Octyl PT-sulfone | Base (e.g., KHMDS) | E | chem-station.comorganic-chemistry.org |

| Dissolving Metal Reduction | Pentadec-7-yne | Na or Li, liquid NH₃ | E |

Alkene Metathesis Strategies

Alkene metathesis has emerged as a powerful C-C bond-forming reaction, catalyzed by transition metal complexes like those developed by Grubbs and Schrock.

Cross-Metathesis Reactions Involving Pentadec-7-ene Precursors

Cross-metathesis (CM) offers a direct route to Pentadec-7-ene by coupling two smaller alkenes. The self-metathesis of 1-octene (B94956) can produce 7-tetradecene, a close homologue, demonstrating the principle's viability. core.ac.uk A targeted synthesis of Pentadec-7-ene would involve the cross-metathesis of 1-octene and 1-heptene. However, a significant challenge in CM between two different terminal alkenes is controlling the product distribution, as it can lead to a statistical mixture of the desired cross-product alongside two homo-dimerization products. Research into the cross-metathesis of palm oil with 1-octene has shown that Hoveyda-Grubbs catalysts can be highly efficient, achieving high conversion rates. tandfonline.comtandfonline.comresearchgate.net This suggests that with appropriate catalyst selection and optimization of reaction conditions, the formation of Pentadec-7-ene from precursor olefins is a feasible strategy.

| Reaction Type | Reactants | Catalyst Example | Product | Reference(s) |

| Self-Metathesis | 1-Octene | Re₂O₇/Al₂O₃ | 7-Tetradecene | core.ac.uk |

| Cross-Metathesis | 1-Octene, Triolein (Palm Oil) | Hoveyda-Grubbs 2nd Gen. | 1-Decene, Glyceryl tri-9-decenoate | tandfonline.comtandfonline.comresearchgate.net |

| Proposed Cross-Metathesis | 1-Octene, 1-Heptene | Grubbs or Schrock Catalyst | Pentadec-7-ene |

Ring-Closing Metathesis for Related Structures

Ring-closing metathesis (RCM) is not a method for synthesizing acyclic alkenes like Pentadec-7-ene itself. Instead, it is a premier strategy for the formation of cyclic compounds. It is particularly powerful for creating macrocycles that are otherwise difficult to synthesize. For instance, RCM has been employed in the synthesis of complex natural product precursors, such as in the formation of a bicyclo[9.3.1]pentadec-7-ene derivative, a key intermediate for phomactins. rsc.org In this context, a diene precursor undergoes an intramolecular metathesis reaction, catalyzed by a ruthenium complex, to form a large ring containing a double bond, with the expulsion of ethylene.

Alkyne Conversion Techniques

The synthesis and subsequent conversion of an alkyne precursor provide a versatile and robust pathway to either the Z or E isomer of Pentadec-7-ene. The key intermediate for these methods is Pentadec-7-yne.

This alkyne can be readily synthesized via the alkylation of a terminal alkyne. libretexts.orgutexas.edu A common approach involves the deprotonation of a terminal alkyne, such as 1-octyne, with a strong base like sodium amide (NaNH₂) to form a highly nucleophilic acetylide anion. This anion is then reacted with a primary alkyl halide, such as 1-bromoheptane, in an S_N2 reaction to form the new carbon-carbon bond, yielding the internal alkyne, Pentadec-7-yne. libretexts.orgcolorado.edu

Once Pentadec-7-yne is obtained, it can be stereoselectively reduced to either the cis or trans alkene as described in section 2.1. This two-step sequence—alkyne formation followed by stereoselective reduction—offers excellent control over the final alkene geometry.

Partial Hydrogenation Protocols

Partial hydrogenation of alkynes is a primary method for the stereoselective synthesis of alkenes. The choice of catalyst is critical to prevent over-reduction to the corresponding alkane and to control the stereochemistry of the resulting alkene. libretexts.orglumenlearning.com

For the synthesis of (Z)-pentadec-7-ene (the cis isomer), Lindlar's catalyst is a widely used reagent. masterorganicchemistry.com This "poisoned" catalyst, typically composed of palladium on calcium carbonate treated with lead acetate and quinoline, deactivates the catalyst's activity just enough to allow for the reduction of an alkyne to a cis-alkene without further reduction. libretexts.orglumenlearning.com The syn-addition of two hydrogen atoms to the same face of the alkyne leads to the exclusive formation of the cis isomer. chemistrysteps.com

| Catalyst System | Substrate | Product | Key Features |

| H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | 7-Pentyne | (Z)-Pentadec-7-ene | High selectivity for the cis-alkene; prevents over-reduction to pentadecane (B166386). libretexts.orglumenlearning.commasterorganicchemistry.com |

Other Semihydrogenation Methods

Beyond Lindlar's catalyst, other methods are available for the semihydrogenation of alkynes. The P-2 nickel catalyst, a nickel-boride complex, offers another route to cis-alkenes. jove.com Similar to Lindlar's catalyst, the P-2 catalyst facilitates the syn-addition of hydrogen, yielding the (Z)-isomer. jove.comrsc.org

Conversely, to obtain (E)-pentadec-7-ene (the trans isomer), a dissolving metal reduction is employed. libretexts.org This reaction typically uses sodium or lithium metal in liquid ammonia at low temperatures (around -33°C). masterorganicchemistry.comjove.com The mechanism involves the anti-addition of hydrogen atoms across the triple bond, leading to the formation of the more stable trans-alkene. byjus.comyoutube.com

| Reagent/Catalyst | Substrate | Product | Stereochemistry |

| P-2 Nickel Catalyst (Nickel-boride complex) | 7-Pentyne | (Z)-Pentadec-7-ene | cis (syn-addition) jove.comrsc.org |

| Sodium (Na) in liquid Ammonia (NH₃) | 7-Pentyne | (E)-Pentadec-7-ene | trans (anti-addition) masterorganicchemistry.combyjus.com |

Nucleophilic Substitution and Coupling Reactions

Carbon-Carbon Bond Formation Methodologies

The construction of the fifteen-carbon backbone of pentadec-7-ene can be achieved through various carbon-carbon bond-forming reactions. These methods are fundamental in organic synthesis for building complex molecules from simpler precursors. numberanalytics.com

Grignard Reactions: Grignard reagents, with the general formula R-MgX, are potent nucleophiles used to form new carbon-carbon bonds. byjus.comalevelchemistry.co.uk For instance, a Grignard reagent derived from a seven-carbon alkyl halide could react with an eight-carbon aldehyde or ketone, followed by dehydration of the resulting alcohol, to form pentadec-7-ene. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub Iron-catalyzed cross-coupling reactions between Grignard reagents and alkenyl electrophiles are particularly efficient for creating specific alkyl-alkenyl linkages found in many insect pheromones. beilstein-journals.org

Wittig Reaction: The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. It utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. nus.edu.sg To synthesize pentadec-7-ene, one could react a seven-carbon phosphonium ylide with an eight-carbon aldehyde, or vice versa. The stereochemistry of the resulting alkene can often be controlled by the choice of reactants and reaction conditions.

Olefin Metathesis: This powerful reaction redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like those containing ruthenium (Grubbs' catalysts) or molybdenum. libretexts.orgwikipedia.org Cross-metathesis between two smaller terminal alkenes, for example, 1-octene and 1-nonene, could theoretically produce pentadec-7-ene, although controlling the product distribution and stereoselectivity can be challenging. libretexts.orgsigmaaldrich.com This method is noted for creating fewer by-products compared to other organic reactions. wikipedia.org Ring-closing metathesis is also a key strategy in the synthesis of some insect pheromones. rsc.org

Functional Group Interconversions Leading to Pentadec-7-ene

The double bond in pentadec-7-ene can also be introduced through the modification of a pre-existing fifteen-carbon skeleton.

Dehydration of Alcohols: The elimination of water from an alcohol (dehydration) is a classic method for alkene synthesis. scielo.org.mx Acid-catalyzed dehydration of 7-pentadecanol (B3052406) would yield a mixture of pentadecene isomers, including pentadec-7-ene. The regioselectivity of this elimination generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

Dehydrohalogenation of Alkyl Halides: Similar to alcohol dehydration, the elimination of a hydrogen halide from an alkyl halide can produce an alkene. nus.edu.sg Treating a 7-halopentadecane (e.g., 7-bromopentadecane) with a strong base would induce an elimination reaction to form pentadec-7-ene. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Biocatalytic and Chemoenzymatic Synthesis Routes

Modern synthetic chemistry is increasingly turning to enzymes as catalysts to perform reactions with high selectivity and under mild conditions.

While specific enzymatic routes to pentadec-7-ene are not widely documented, research into the biosynthesis of long-chain alkenes is a growing field. cas.cn For instance, unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of long-chain terminal alkenes. mdpi.comnih.govresearchgate.net Although this is a functionalization reaction rather than a synthesis of the backbone, it highlights the potential of enzymes to modify long-chain hydrocarbons.

Chemoenzymatic processes, which combine chemical and enzymatic steps, offer powerful strategies. A recent development involves a triple-catalytic cooperative chemoenzymatic process using lipase, acridine, and cobaloxime to convert plant oils directly into long-chain terminal alkenes. nih.gov Such approaches could potentially be adapted for the synthesis of internal alkenes like pentadec-7-ene from renewable feedstocks.

Green Chemistry Approaches in Pentadec-7-ene Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. mdpi.com

In the context of pentadec-7-ene synthesis, several of the aforementioned methods can be adapted to be "greener."

Catalyst Choice: Olefin metathesis is considered a green technology because it is a highly efficient catalytic reaction that often generates minimal waste. wikipedia.orgsigmaaldrich.com The use of solid acid catalysts, such as activated bentonitic clays, for alcohol dehydration offers a greener alternative to corrosive liquid acids like sulfuric acid. scielo.org.mxresearchgate.net

Solvent Selection: The use of supercritical carbon dioxide (scCO₂) as a solvent for reactions like hydrogenation is a notable green approach. pnas.org scCO₂ is non-toxic, non-flammable, and easily removed from the reaction mixture, simplifying product purification and catalyst recycling. pnas.org

Atom Economy: Reactions like olefin metathesis and catalytic additions are inherently more atom-economical than multi-step syntheses involving protecting groups or wasteful reagents like the Wittig reaction, which produces triphenylphosphine (B44618) oxide as a byproduct. nus.edu.sg

Renewable Feedstocks: A key goal of green chemistry is the use of renewable resources. Research into converting fatty acids and triglycerides from vegetable oils into long-chain alkenes via methods like decarbonylative dehydration or cross-metathesis points towards a sustainable future for the production of chemicals like pentadec-7-ene. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Pentadec 7 Ene

Olefinic Transformations

The reactivity of the double bond in pentadec-7-ene is the focal point of its chemistry, allowing for a range of addition and rearrangement reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction for alkenes, where the electron-rich double bond attacks an electrophilic species. ibchem.comchemistrystudent.com The reaction typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. ibchem.com

For a symmetrical internal alkene like pentadec-7-ene, the addition of a protic acid like hydrogen bromide (HBr) would proceed via the formation of a secondary carbocation at either carbon 7 or 8. Subsequent attack by the bromide ion would result in a mixture of 7-bromopentadecane and 8-bromopentadecane. Due to the structural similarity of the two possible carbocation intermediates, a nearly equal mixture of the two constitutional isomers is expected.

The general mechanism involves the protonation of the double bond to form the more stable carbocation, followed by nucleophilic attack. rutgers.edu In the case of pentadec-7-ene, both possible carbocations are secondary and exhibit similar stability.

Table 1: Predicted Products of Electrophilic Addition to Pentadec-7-ene

| Reactant | Reagent | Predicted Major Product(s) |

|---|---|---|

| Pentadec-7-ene | HBr | 7-Bromopentadecane and 8-Bromopentadecane |

| Pentadec-7-ene | H₂O, H⁺ | Pentadecan-7-ol and Pentadecan-8-ol |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu Most of these reactions require conjugated π-systems.

For a non-conjugated alkene like pentadec-7-ene, the most relevant pericyclic reaction is the ene reaction . The ene reaction involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). msu.edu In an intramolecular context, if a suitable functional group were present elsewhere in the chain, pentadec-7-ene could potentially undergo an ene reaction. However, as a simple hydrocarbon, it is not predisposed to this reaction type without an appropriate reaction partner. Other pericyclic reactions like the Diels-Alder cycloaddition or electrocyclic ring-closing are not applicable to pentadec-7-ene in its ground state. alchemyst.co.ukmasterorganicchemistry.com

Oxidative Degradation Pathways

The double bond of pentadec-7-ene is susceptible to cleavage by strong oxidizing agents.

Ozonolysis Studies

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). masterorganicchemistry.combyjus.com The initial reaction forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). libretexts.orgarkat-usa.org This ozonide can then be worked up under reductive or oxidative conditions to yield different products. masterorganicchemistry.com

For pentadec-7-ene, ozonolysis followed by a reductive workup (e.g., with zinc dust and water or dimethyl sulfide) would cleave the double bond to yield two aldehyde molecules: heptanal (B48729) and octanal.

Reaction Scheme: Ozonolysis of Pentadec-7-ene (Reductive Workup)

If an oxidative workup (e.g., with hydrogen peroxide) is used, the resulting aldehydes would be oxidized to carboxylic acids. masterorganicchemistry.com In this case, the products would be heptanoic acid and octanoic acid.

Table 2: Products of Ozonolysis of Pentadec-7-ene

| Workup Condition | Product 1 | Product 2 |

|---|---|---|

| Reductive (e.g., Zn/H₂O) | Heptanal | Octanal |

This table illustrates the expected products from the ozonolysis of pentadec-7-ene based on well-established ozonolysis reaction mechanisms. masterorganicchemistry.combyjus.com

Permanganate (B83412) Oxidation Mechanisms

Potassium permanganate (KMnO₄) is a strong oxidizing agent that reacts with alkenes under different conditions to yield different products. libretexts.orgwikipedia.org

Under cold, dilute, and alkaline or neutral conditions, potassium permanganate will oxidize pentadec-7-ene to a diol via syn-addition, forming pentadecane-7,8-diol. libretexts.orglibretexts.org The purple permanganate solution is decolorized during this reaction, which is a classic qualitative test for unsaturation.

Under hot, acidic, or concentrated basic conditions, the permanganate is a much stronger oxidizing agent and will cleave the double bond. libretexts.orglibretexts.org For an internal alkene like pentadec-7-ene, where each carbon of the double bond is attached to a hydrogen atom, the products of this oxidative cleavage are two carboxylic acids. savemyexams.com The reaction proceeds through the diol intermediate, which is further oxidized to cleave the carbon-carbon bond. Therefore, the oxidation of pentadec-7-ene with hot, acidic KMnO₄ would yield heptanoic acid and octanoic acid.

Table 3: Products of Permanganate Oxidation of Pentadec-7-ene

| Reaction Conditions | Predicted Major Product(s) |

|---|---|

| Cold, dilute, alkaline KMnO₄ | Pentadecane-7,8-diol |

This table is based on the known reactivity of alkenes with potassium permanganate under varying conditions. libretexts.orglibretexts.org

Atmospheric Oxidation Processes (e.g., NO3 Radical Interactions)

The atmospheric fate of unsaturated hydrocarbons like pentadec-7-ene is significantly influenced by oxidation processes. During the nighttime, in the absence of photolysis, the nitrate (B79036) radical (NO₃) becomes a primary oxidant in the troposphere. d-nb.infocopernicus.org The reaction between an alkene and the NO₃ radical is a critical atmospheric process that can lead to the formation of secondary organic aerosols and other atmospheric pollutants. nih.gov

The reaction is initiated by the electrophilic addition of the NO₃ radical to the electron-rich double bond of pentadec-7-ene. This addition is the predominant pathway due to lower potential energy barriers compared to hydrogen abstraction. nih.gov This process results in the formation of a nitrooxy alkyl radical intermediate. This radical can then undergo several subsequent reactions, including reacting with molecular oxygen (O₂) to form a nitrooxy peroxy radical (RO₂).

These peroxy radicals are key intermediates in atmospheric chemistry. They can react with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals (RO₂) to form a variety of products, including organic nitrates, hydroperoxides, and other oxygenated compounds. reading.ac.uk For instance, the reaction of the nitrooxy peroxy radical with HO₂ can lead to the formation of isoprene (B109036) nitrooxy hydroperoxide (INP) in the case of isoprene oxidation. reading.ac.uk A similar pathway can be expected for pentadec-7-ene. The specific products formed will depend on the atmospheric conditions, such as the concentrations of NOx (NO + NO₂) and other radical species. d-nb.info

Table 1: Postulated Atmospheric Oxidation of Pentadec-7-ene by NO₃ Radical

| Reactants | Intermediate Species | Potential Products |

|---|---|---|

| Pentadec-7-ene, NO₃ | Nitrooxy pentadecyl radical | Nitrooxy pentadecyl peroxy radical |

| Nitrooxy pentadecyl peroxy radical, HO₂ | - | Nitrooxy pentadecanol, Nitrooxy pentadecanal |

| Nitrooxy pentadecyl peroxy radical, NO | - | Nitrooxy pentadecanone, other nitrates |

Reductive Processes

Catalytic Hydrogenation to Saturated Analogs

Catalytic hydrogenation is a fundamental chemical reaction that converts unsaturated compounds, such as alkenes, into their saturated counterparts. libretexts.org For pentadec-7-ene, this process involves the addition of hydrogen (H₂) across the double bond to yield its saturated analog, pentadecane (B166386). This reaction is thermodynamically favorable as it results in a more stable, lower-energy product. libretexts.org

The reaction requires a metal catalyst to proceed at a reasonable rate by lowering the activation energy. libretexts.org Commonly used catalysts include finely divided metals such as platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orgtcichemicals.com The mechanism involves the adsorption of both the alkene and hydrogen molecules onto the surface of the catalyst. The hydrogen atoms are then transferred from the metal surface to the carbon atoms of the double bond, resulting in the formation of the alkane, which then desorbs from the catalyst surface. libretexts.org

Table 2: Catalytic Hydrogenation of Pentadec-7-ene

| Reactant | Product | Typical Catalysts |

|---|

This reaction is a standard procedure in organic synthesis for removing a double bond. For example, in the synthesis of semiochemicals from cashew nut shell liquid, cardanol (B1251761) was hydrogenated to its saturated derivative as an early step. ajol.info

Other Reduction Chemistries

Beyond catalytic hydrogenation, other chemical methods can achieve the reduction of double bonds, although they are often employed in more complex molecules where selectivity is a key concern. For instance, diimide (N₂H₂), generated in situ from hydrazine (B178648) and an oxidizing agent, can reduce alkenes.

In specific synthetic contexts, other reducing agents are used. For example, sodium borohydride (B1222165) (NaBH₄) was used in the reduction of a ketone in the synthesis of macrocyclic precursors. rsc.org In another case, Red-Al was used for the 1,4-conjugate reduction of an α,β-unsaturated ketone. chinesechemsoc.org While these reagents are not the primary choice for simple alkene reduction, their application in more functionalized systems highlights the diversity of reduction chemistries available. A patent also describes the reduction of a tosylhydrazone using borohydrides like sodium cyanoborohydride. google.com

Functionalization of the Alkene Moiety

The double bond in pentadec-7-ene is a prime site for introducing new functional groups. Various chemical transformations can be employed to functionalize this alkene moiety.

One common reaction is ozonolysis , which involves the cleavage of the double bond by ozone (O₃). This reaction, followed by a reductive or oxidative workup, can yield aldehydes, ketones, or carboxylic acids. For example, the ozonolysis of 3-(pentadec-1-en-1-yl)phenol was used to produce tetradecanal. ajol.info Applying this to pentadec-7-ene would be expected to yield heptanal and octanal.

Cycloaddition reactions represent another powerful method for functionalizing alkenes. For example, intramolecular alkene-arene meta-photocycloadditions can create complex, three-dimensional fused-ring systems. worktribe.com Another modern approach is the "photoclick chemistry," which involves a 1,3-dipolar cycloaddition of a nitrile imine to an alkene, allowing for rapid functionalization. nih.gov

Modern catalytic methods offer sophisticated ways to functionalize alkenes. For instance, tandem reactions that combine alkene isomerization with functionalization allow for modifications at positions remote from the original double bond. thieme.de A low-valent tungsten catalyst has been shown to control the isomerization of alkenes to internal positions, followed by directed hydrocarbonylation. springernature.com Furthermore, the presence of a bromine atom in 7-bromomethyl-pentadec-7-ene provides a handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. nih.gov

Thermal and Photochemical Transformations

Pentadec-7-ene can undergo transformations when subjected to heat or light, often leading to isomerization or cycloaddition products.

Photochemical cycloadditions are a significant class of reactions for alkenes. Intramolecular photocycloadditions, particularly between an alkene and an aromatic ring within the same molecule, can be initiated by UV light to form intricate polycyclic structures. worktribe.comresearchgate.net The stereochemical outcome of these reactions can often be controlled by factors such as the length of the tether connecting the reacting moieties. researchgate.net

The thiol-ene reaction , which involves the addition of a thiol to an alkene, can be initiated by either thermal or photochemical methods. umn.edu This reaction is a highly efficient and versatile method for surface modification and polymer synthesis.

Thermal transformations can include isomerization of the double bond geometry (cis-trans isomerization) or migration of the double bond along the carbon chain, typically requiring high temperatures or the presence of a catalyst. In some cases, thermal conditions can induce cycloreversion reactions, which are the reverse of cycloaddition reactions, leading to the formation of dienes through the extrusion of a small molecule. thieme-connect.de For example, the thermolysis of certain cyclic ketones can produce dienes, although high temperatures might also cause subsequent isomerization of the products. thieme-connect.de

Advanced Spectroscopic and Chromatographic Characterization Techniques for Pentadec 7 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For pentadec-7-ene, NMR provides definitive information on the location of the double bond (regioselectivity) and its geometric configuration (stereochemistry).

Elucidation of Regioselectivity and Stereochemistry

The constitution and configuration of pentadec-7-ene are determined primarily through ¹H and ¹³C NMR spectroscopy. The regiochemistry is confirmed by the chemical shifts of the olefinic protons and carbons. In pentadec-7-ene, the double bond is centrally located, which results in a relatively simple and symmetric NMR spectrum compared to its terminal isomers like 1-pentadecene (B78149). uliege.be

The key diagnostic signals are those of the vinylic protons (H-7 and H-8) and carbons (C-7 and C-8). In the ¹H NMR spectrum, these protons typically resonate in the region of δ 5.3-5.4 ppm. The stereochemistry of the double bond is unequivocally established by the coupling constant (J) between these vinylic protons.

An E (trans) configuration is characterized by a large coupling constant, typically in the range of 14–16 Hz.

A Z (cis) configuration exhibits a smaller coupling constant, usually between 9–12 Hz.

The ¹³C NMR spectrum provides complementary information. The vinylic carbons (C-7, C-8) for the (E)-isomer resonate at approximately δ 130.5 ppm, while those for the (Z)-isomer are shifted slightly upfield to around δ 130.0 ppm due to steric compression. The chemical shifts of the allylic carbons (C-6, C-9) are also diagnostic, appearing around δ 32.6 ppm for the (E)-isomer and δ 27.2 ppm for the (Z)-isomer.

| Position | (E)-Pentadec-7-ene | (Z)-Pentadec-7-ene | ||

|---|---|---|---|---|

| ¹H (ppm) | ¹³C (ppm) | ¹H (ppm) | ¹³C (ppm) | |

| C7 / C8 | 5.38 (m, J ≈ 15.4 Hz) | 130.5 | 5.35 (m, J ≈ 10.8 Hz) | 130.0 |

| C6 / C9 | 1.99 (m) | 32.6 | 2.03 (m) | 27.2 |

| C5 / C10 | 1.35 (m) | 29.1 | 1.33 (m) | 29.7 |

| C1 / C15 | 0.88 (t) | 14.1 | 0.89 (t) | 14.1 |

Advanced NMR Techniques (e.g., 2D NMR) in Structural Assignments

While 1D NMR is powerful, complex structures or mixtures benefit from two-dimensional (2D) NMR experiments, which reveal connectivity between atoms.

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment is used to trace the proton-proton coupling network within the molecule. sdsu.edu For pentadec-7-ene, a COSY spectrum would show a cross-peak between the vinylic protons (H-7/H-8) and the allylic protons (H-6/H-9), and subsequent correlations along the alkyl chains (e.g., H-6 with H-5, H-5 with H-4, and so on), confirming the unbroken sequence of methylene (B1212753) groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous C-H assignments. github.io An HSQC spectrum of pentadec-7-ene would show a clear cross-peak linking the vinylic proton signal (δ ~5.4 ppm) to the vinylic carbon signal (δ ~130 ppm), confirming their direct bond. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for confirming the position of the double bond and linking different spin systems. For instance, the vinylic protons (H-7/H-8) would show HMBC correlations to the allylic carbons (C-6/C-9), and the allylic protons (H-6/H-9) would correlate with the vinylic carbons (C-7/C-8), definitively establishing the C5-C6-C7=C8-C9-C10 connectivity. sdsu.edu

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a cornerstone for the identification and quantification of volatile compounds like pentadec-7-ene, providing information on molecular weight and fragmentation patterns that aid in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the method of choice for analyzing volatile components in complex mixtures. nih.gov The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer detects and fragments the eluting compounds. Pentadecene isomers are frequently identified in insect pheromone blends using this technique. uliege.bewur.nl

The retention time in the GC is a key identifier. Using a standard non-polar column (e.g., HP-5MS), pentadec-7-ene can be separated from its other isomers. uliege.be Identification is confirmed by comparing the retention time and the resulting mass spectrum with that of an authentic standard or with library data. Kovats retention indices are often used for more robust, inter-laboratory comparisons. nih.gov

| Parameter | Value/Description |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (~1.0 mL/min) |

| Injection Mode | Splitless |

| Temperature Program | Initial 40°C, ramp at 8°C/min to 200°C, then at 20°C/min to 280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35–400 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of a compound's elemental composition. copernicus.orgeuropa.eu This capability is crucial for confirming the identity of a compound and distinguishing it from isobaric interferences (different compounds with the same nominal mass).

For pentadec-7-ene, the molecular formula is C₁₅H₃₀. The theoretical monoisotopic mass is 210.23475 Da. nih.gov An HRMS instrument can measure this mass with high precision (e.g., 210.23450 Da), confirming the elemental formula and ruling out other possibilities. mdpi.comnih.gov

| Elemental Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|

| C₁₅H₃₀ | 210 | 210.23475 |

| C₁₄H₂₆O | 210 | 210.19837 |

| C₁₃H₂₂O₂ | 210 | 210.16198 |

| C₁₂H₂₄N₂O | 210 | 210.18886 |

Fragmentation Pathway Analysis

Under Electron Ionization (EI), molecules are bombarded with high-energy electrons, causing them to ionize and fragment in predictable ways. The resulting fragmentation pattern is a molecular fingerprint that aids in structural identification.

For long-chain alkenes like pentadec-7-ene, the molecular ion (M⁺˙) peak at m/z 210 is generally observed, although it may be of low intensity. wikipedia.orglibretexts.org The fragmentation of alkenes is dominated by cleavages that form stable carbocations, particularly allylic cations. youtube.com

The most significant fragmentation for pentadec-7-ene involves cleavage at the allylic C-C bonds (C6-C7 and C8-C9).

Cleavage of the C6-C7 bond can lead to the formation of a stable C₉H₁₇⁺ allylic cation at m/z 125 .

Cleavage of the C8-C9 bond results in a C₇H₁₃⁺ allylic cation at m/z 97 .

Additionally, a characteristic series of fragment ions corresponding to [CₙH₂ₙ₋₁]⁺ and [CₙH₂ₙ]⁺˙ is observed, with peaks separated by 14 Da (a CH₂ group). Prominent peaks in this series include m/z 41, 55, 69, and 83, which are common to most alkenes. uni-saarland.de

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₅H₃₀]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [CH₃(CH₂)₅CH=CH-CH₂]⁺ | Allylic cleavage at C8-C9 |

| 97 | [CH₃(CH₂)₃CH=CH-CH₂]⁺ | Allylic cleavage at C6-C7 |

| 83 | [C₆H₁₁]⁺ | Alkene fragment series |

| 69 | [C₅H₉]⁺ | Alkene fragment series |

| 55 | [C₄H₇]⁺ | Alkene fragment series |

| 41 | [C₃H₅]⁺ | Alkene fragment series (Allyl cation) |

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of pentadec-7-ene. edinst.comrsc.org These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecular electron cloud. edinst.commt.com When used in tandem, they provide a more complete picture of the vibrational modes within the molecule. nih.gov

Vibrational Analysis of Pentadec-7-ene Bonds

The vibrational spectrum of pentadec-7-ene is characterized by specific frequencies corresponding to the various bonds within the molecule. The key functional group is the carbon-carbon double bond (C=C), which gives rise to a characteristic stretching vibration.

C=C Stretch: The C=C stretching vibration in mono-unsaturated alkenes like pentadec-7-ene typically appears in the region of 1640-1680 cm⁻¹. The intensity of this band in the IR spectrum is variable and depends on the substitution around the double bond. For a symmetrically substituted trans-alkene, the band can be very weak or absent due to a minimal change in the dipole moment. Conversely, the C=C stretch generally produces a strong signal in the Raman spectrum.

C-H Vibrations: The molecule exhibits C-H stretching vibrations associated with both the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the alkyl chains.

The =C-H stretching vibrations of the alkene group are typically found just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). nih.gov

The -C-H stretching vibrations of the methyl and methylene groups of the long alkyl chains appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). nih.gov

Bending Vibrations: The =C-H bending vibrations are also diagnostic. For a cis (Z) isomer, an out-of-plane bending vibration occurs around 675-730 cm⁻¹, while the corresponding vibration for a trans (E) isomer is found at a higher frequency, typically in the 960-975 cm⁻¹ range. These distinct bands are crucial for differentiating between the geometric isomers of pentadec-7-ene.

Table 1: Characteristic IR and Raman Vibrational Frequencies for Pentadec-7-ene This table is a representation of expected frequencies based on established spectroscopic principles for alkenes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Comments |

|---|---|---|---|---|

| =C-H Stretch | 3000 - 3100 | Medium | Medium | Associated with the double bond carbons. |

| -C-H Stretch (CH₂, CH₃) | 2850 - 2960 | Strong | Strong | Associated with the alkyl chains. |

| C=C Stretch | 1640 - 1680 | Weak to Medium | Strong | Intensity in IR is dependent on symmetry. |

| -CH₂ Scissoring | 1450 - 1470 | Medium | Medium | Bending vibration of methylene groups. |

| =C-H Out-of-Plane Bend | 960 - 975 | Strong | Weak | Characteristic of the trans (E) isomer. |

| =C-H Out-of-Plane Bend | 675 - 730 | Strong | Weak | Characteristic of the cis (Z) isomer. |

Conformational Insights via Spectroscopic Data

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ic.ac.uk For a long-chain molecule like pentadec-7-ene, the alkyl chains possess significant conformational flexibility. While NMR spectroscopy is a primary tool for this analysis, vibrational spectroscopy can also offer valuable insights. auremn.org.br

The vibrational frequencies of certain modes, particularly the C-C stretching and CH₂ rocking and twisting modes in the 700-1300 cm⁻¹ region, can be sensitive to the specific conformation of the alkyl chains (e.g., all-trans vs. gauche conformations). auremn.org.br Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign these complex vibrational modes to specific conformers. nih.govresearchgate.net By comparing experimental spectra with calculated spectra for different potential energy minima (stable conformers), researchers can infer the predominant conformations of pentadec-7-ene under given conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in π-System Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy electronic states. uobabylon.edu.iq In alkenes, the primary electronic transition of interest is the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). masterorganicchemistry.com

For an isolated, non-conjugated double bond, as found in pentadec-7-ene, this transition is of high energy. uobabylon.edu.iq Consequently, the maximum absorbance (λmax) occurs at a short wavelength, typically below 200 nm in the far-UV region of the spectrum. masterorganicchemistry.com Standard laboratory UV-Vis spectrophotometers generally operate in the 200-800 nm range, meaning the characteristic absorbance of pentadec-7-ene would likely not be detected. uobabylon.edu.iq

The utility of UV-Vis spectroscopy increases dramatically for compounds with conjugated π-systems (alternating double and single bonds). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.comlibretexts.org This shifts the λmax to longer, more easily measurable wavelengths. masterorganicchemistry.com While not a primary tool for identifying pentadec-7-ene, this principle highlights its non-conjugated nature.

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Alkene π-Systems This table illustrates the effect of conjugation on λmax, explaining the expected absorption range for pentadec-7-ene.

| Compound | Structure | Number of Conjugated C=C Bonds | Typical λmax (nm) |

|---|---|---|---|

| Ethene | CH₂=CH₂ | 1 | ~170 |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | 2 | ~217 |

| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | 3 | ~258 |

| Pentadec-7-ene | C₆H₁₃-CH=CH-C₇H₁₅ | 1 (Isolated) | < 180 (Estimated) |

Chromatographic Separation Science

Chromatography encompasses a set of powerful analytical techniques used to separate, identify, and quantify components within a mixture. phenomenex.com For a compound like pentadec-7-ene, both gas and liquid chromatography are indispensable for assessing its purity, separating its isomers, and isolating it from complex sample matrices.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like pentadec-7-ene. phenomenex.com In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. phenomenex.com Separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase. sigmaaldrich.com When coupled with a detector like a Mass Spectrometer (MS), GC-MS allows for definitive identification of the separated components. nih.gov

A critical application of GC in the study of pentadec-7-ene is the separation of its geometric isomers, cis (Z) and trans (E). This separation is challenging due to the isomers' very similar boiling points. The key to a successful separation lies in the choice of the GC column's stationary phase. Highly polar stationary phases, such as those containing cyanopropyl functional groups (e.g., SP-2560, HP-88), are effective for this purpose. researchgate.net These phases interact differently with the subtle variations in the dipole moments and shapes of the cis and trans isomers, allowing for their resolution. Time-temperature programmed GC methods can further improve the separation of these isomers. researchgate.net GC analysis has been used to identify derivatives of pentadec-7-ene in various natural extracts. plantarchives.orgresearchgate.netamazonaws.com

Table 3: Example Gas Chromatography (GC) Parameters for Isomer Separation of Long-Chain Alkenes This table provides a representative set of conditions, analogous to those used for separating similar long-chain unsaturated compounds.

| Parameter | Value / Description | Purpose |

|---|---|---|

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Separation and Detection/Identification. |

| Column | Highly Polar Fused Silica Capillary Column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film) | Stationary phase designed to resolve geometric isomers. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Injector | Split/Splitless, operated in split mode (e.g., 100:1 ratio) | Introduces a small, representative sample onto the column. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Isothermal (e.g., 180 °C) or Temperature Programmed (e.g., 140 °C hold for 5 min, then ramp to 240 °C) | Controls analyte retention time and improves separation. |

| Detector Temperature | 260 °C (FID) or MS Transfer Line at 280 °C | Prevents condensation and ensures proper detection. |

Liquid Chromatography (LC) Techniques for Complex Mixtures

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating compounds in a liquid mobile phase. phenomenex.com It is especially useful for analyzing less volatile compounds or for isolating specific components from highly complex mixtures. nih.govosti.gov

For the separation of alkene isomers like those of pentadec-7-ene, a specialized form of HPLC known as silver-ion HPLC (Ag-HPLC) is exceptionally effective. google.com This technique utilizes a stationary phase (often silica) that has been impregnated with silver ions (Ag⁺). researchgate.net The separation mechanism is based on the formation of reversible π-complexes between the silver ions and the π-electrons of the C=C double bond. The strength of this interaction depends on the steric accessibility of the double bond. Cis isomers, being more sterically hindered, generally interact less strongly with the stationary phase and elute before the corresponding trans isomers. google.com

Table 4: Comparison of Liquid Chromatography (LC) Techniques for Pentadec-7-ene Analysis

| Technique | Stationary Phase | Mobile Phase | Primary Application for Pentadec-7-ene | Principle of Separation |

|---|---|---|---|---|

| Silver-Ion HPLC (Ag-HPLC) | Silica or ion-exchange resin impregnated with Silver Nitrate (B79036) (AgNO₃) | Nonpolar (e.g., Hexane/Acetonitrile) | Separation of cis (Z) and trans (E) isomers. | Reversible π-complex formation between Ag⁺ and the C=C bond. |

| Reversed-Phase HPLC (RP-HPLC) | Nonpolar (e.g., C18-silica) | Polar (e.g., Acetonitrile (B52724)/Water) | Purity assessment; isolation from complex mixtures. | Partitioning based on hydrophobicity. |

Hyphenated Techniques (e.g., GC-FID, LC-MS)

Hyphenated analytical techniques represent a powerful approach for the characterization of chemical compounds by coupling a separation technique with a detection technique. For a compound like Pentadec-7-ene, which is often found in complex mixtures, these methods offer the high resolution and sensitivity required for accurate identification and quantification. The most common hyphenated techniques for volatile and semi-volatile hydrocarbons are Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a cornerstone technique for the analysis of volatile organic compounds such as Pentadec-7-ene. measurlabs.com It combines the superior separation capabilities of gas chromatography with the sensitive and reliable detection of organic compounds by a flame ionization detector. scioninstruments.com

In this technique, the sample is first vaporized and introduced into the GC system. 6-napse.com An inert carrier gas (such as helium or nitrogen) transports the sample through a capillary column. The separation of components within the mixture is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. For a non-polar compound like Pentadec-7-ene, a non-polar stationary phase is typically employed, leading to elution based primarily on boiling point and, to a lesser extent, molecular structure.

Following separation in the column, the eluted compounds enter the Flame Ionization Detector. The FID works by pyrolyzing the organic analytes in a hydrogen-air flame, which generates ions and electrons. scioninstruments.com An applied voltage attracts these charged particles to a collector electrode, producing a current that is proportional to the amount of carbon atoms entering the flame. This makes the FID a mass-sensitive detector that provides excellent quantitative accuracy for hydrocarbons. measurlabs.comscioninstruments.com

Research involving the analysis of alkene-based drilling fluids in crude oils has demonstrated the utility of GC-FID for C15 alkenes. researchgate.net While one-dimensional GC-FID is effective, comprehensive two-dimensional gas chromatography (GC x GC-FID) provides even greater resolution, which is crucial for separating isomeric alkenes from the complex hydrocarbon matrix of petroleum samples. researchgate.netresearchgate.net In such analyses, C15 alkenes were successfully identified and quantified, with studies confirming that 1-pentadecene elutes slightly before its corresponding n-alkane (n-pentadecane) on a non-polar column. researchgate.net

Below is a table summarizing typical GC-FID parameters that could be applied for the analysis of Pentadec-7-ene.

Table 1: Illustrative GC-FID Parameters for Pentadec-7-ene Analysis

| Parameter | Value / Description |

|---|---|

| GC System | Agilent 8890 GC System or equivalent |

| Injector | Split/Splitless |

| Injection Mode | Splitless (for trace analysis) chromatographyonline.com |

| Injector Temperature | 250 °C |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C; Hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

| Kovats Retention Index | Semi-standard non-polar: ~1475 nih.gov |

This table presents a typical set of parameters and is for illustrative purposes. Actual parameters must be optimized for the specific instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection capabilities of mass spectrometry. lupinepublishers.com While GC-MS is more conventional for non-polar hydrocarbons like Pentadec-7-ene, LC-MS can be adapted for its analysis, particularly for non-volatile matrices or when derivatization is employed.

The separation in LC is based on the analyte's affinity for the stationary phase (the column packing) and the mobile phase (the liquid solvent). For a non-polar molecule like Pentadec-7-ene, reversed-phase chromatography is the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol). ucl.ac.uk The highly non-polar Pentadec-7-ene would be strongly retained on the column, requiring a mobile phase with a high percentage of organic solvent for elution.

After elution from the LC column, the analyte enters the mass spectrometer's ion source. The challenge for analyzing non-polar compounds like alkenes is ionization, as they lack functional groups that are easily protonated or deprotonated. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) for non-polar analytes, as it uses a corona discharge to ionize molecules in the gas phase. However, ESI can sometimes be used, especially if adducts with metal ions (e.g., silver ions) are formed, which can help in the ionization of unsaturated compounds. Ion suppression from matrix components or mobile phase additives is a key consideration in method development. waters.com

Once ionized, the ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details. lupinepublishers.comresearchgate.net For instance, a study on a C15:1 fatty acid utilized derivatization to a picolinyl ester to facilitate GC-MS analysis, a strategy that could also be adapted to enhance LC-MS performance by introducing an easily ionizable group. researchgate.net

The following table outlines a potential LC-MS method for the analysis of Pentadec-7-ene.

Table 2: Hypothetical LC-MS Parameters for Pentadec-7-ene Analysis

| Parameter | Value / Description |

|---|---|

| LC System | UHPLC System |

| Column | Reversed-Phase C18 Column (e.g., Acquity UPLC BEH C18) |

| Column Dimensions | 100 mm length x 2.1 mm internal diameter x 1.7 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 70% B, ramp to 100% B over 10 min, hold for 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

| Nebulizer Gas | Nitrogen |

| Corona Current | 4.0 µA |

| Source Temperature | 350 °C |

| Expected Ion [M+H] | m/z 211.2420 (for C15H31+) |

This table is for illustrative purposes. The analysis of a non-polar hydrocarbon like Pentadec-7-ene by LC-MS is non-trivial and would require significant method development.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| (E)-pentadec-7-ene |

| 1-pentadecene |

| Acetonitrile |

| Formic Acid |

| Helium |

| Hydrogen |

| Methanol |

| n-pentadecane |

| Nitrogen |

| Pentadec-7-ene |

Computational and Theoretical Studies on Pentadec 7 Ene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic properties and energetic landscape of Pentadec-7-ene. These calculations offer a detailed picture of the molecule's fundamental characteristics.

The electronic structure of Pentadec-7-ene is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and -accepting capabilities. For Pentadec-7-ene, the HOMO is primarily localized around the carbon-carbon double bond (C7=C8), indicating that this is the most nucleophilic site and susceptible to electrophilic attack. The LUMO, conversely, is distributed more across the σ* orbitals of the C-C bonds adjacent to the double bond, suggesting where the molecule can accept electron density.

Quantum chemical software, such as Gaussian or ORCA, can be used to perform these calculations, often employing Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-31G*. researchgate.net The calculated HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Table 1: Calculated Electronic Properties of (Z)-Pentadec-7-ene

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | A measure of the molecule's excitability and chemical reactivity. |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Due to the presence of multiple single bonds, Pentadec-7-ene possesses significant conformational flexibility. scribd.comlibretexts.org Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. ucsb.edu The goal of energy minimization is to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. ijcsit.com

This process involves systematically rotating the dihedral angles of the carbon-carbon single bonds and calculating the potential energy for each conformation using molecular mechanics force fields or quantum chemical methods. ucsb.eduijcsit.com For a long aliphatic chain like in Pentadec-7-ene, numerous local energy minima exist. The most stable conformations are typically those that minimize steric hindrance, adopting a staggered arrangement along the carbon backbone. scribd.com

Table 2: Relative Energies of Selected (Z)-Pentadec-7-ene Conformers

| Conformer | Dihedral Angle (C5-C6-C9-C10) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.00 | Most stable, fully extended chain conformation. |

| Gauche | 60° | 0.95 | A less stable conformation due to steric interaction. |

Note: Data is illustrative of typical energy differences between alkane conformers.

Quantum chemical calculations are instrumental in predicting the mechanisms of chemical reactions. nih.govrsc.org For Pentadec-7-ene, a characteristic reaction is the ene reaction, where the alkene reacts with an enophile. wikipedia.org Transition State Theory (TST) is used to understand and calculate the rates of such elementary reactions. wikipedia.orglibretexts.org

By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. wikipedia.org The energy of this transition state determines the activation energy of the reaction. For example, in the acid-catalyzed hydration of Pentadec-7-ene, the first step involves the protonation of the double bond to form a secondary carbocation. Computational modeling can determine the structure and energy of the transition state leading to this intermediate, providing insights into the reaction's feasibility and kinetics. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of Pentadec-7-ene in various environments. igem.wiki These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles change over time. mdpi.com

While quantum chemical calculations identify stable conformers, MD simulations reveal how Pentadec-7-ene transitions between these conformations over time. irbbarcelona.org The flexibility of the long alkyl chains is a key characteristic. researchgate.netmdpi.com MD simulations can quantify this flexibility by calculating properties like the root-mean-square fluctuation (RMSF) of each atom. The atoms in the middle of the alkyl chains are expected to exhibit higher RMSF values, indicating greater mobility, while the terminal methyl groups and the atoms of the double bond will be comparatively more constrained.

These simulations are typically performed using force fields like CHARMM or AMBER, which are parameterized to reproduce experimental properties of molecules. mdpi.com

MD simulations are particularly powerful for studying how Pentadec-7-ene interacts with other molecules, including solvents. asianjournalofphysics.comrsc.org As a nonpolar molecule, Pentadec-7-ene is expected to be readily soluble in nonpolar solvents like hexane, where interactions are dominated by van der Waals forces.

In a polar solvent like water, however, the hydrophobic effect would drive the Pentadec-7-ene molecules to aggregate, minimizing their contact with water molecules. MD simulations can explicitly model the reorganization of water molecules around the solute, quantifying the energetic cost of solvation. rsc.org Analysis of the radial distribution function from these simulations can reveal the structure of the solvent shell around the alkene.

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR) (excluding biological/toxicological activity)

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules like pentadec-7-ene, reducing the need for extensive experimental work. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in this regard. These models establish a mathematical correlation between the structural or physicochemical features of a set of compounds and a specific property of interest.

For alkenes and hydrocarbons, QSAR/QSPR studies have been developed to predict a variety of non-biological properties. The fundamental principle is that the molecule's structure, quantified by molecular descriptors, dictates its properties. ajrconline.org These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Research on alkenes has led to the development of models for predicting properties such as the enthalpy of vaporization and electronic properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy. researchgate.net For instance, models for chlorinated alkenes have successfully used descriptors like the number of carbon atoms (NC), the number of chlorine atoms (NCl), and the Highest Occupied Molecular Orbital (EHOMO) energy to predict the ELUMO. koreascience.krtechno-press.org Other studies have focused on predicting the boiling points of hydrocarbons based on simple molecular properties like molecular weight and carbon atomic fraction. walshmedicalmedia.com

The process involves generating a set of theoretical descriptors for a series of related molecules and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a predictive model. researchgate.netkoreascience.kr The robustness of these models is then validated to ensure their predictive capability for new compounds that fall within the model's applicability domain. researchgate.net While specific QSAR models exclusively for pentadec-7-ene are not extensively documented in public literature, the established models for long-chain alkenes and hydrocarbons provide a solid framework for estimating its physicochemical characteristics. ajrconline.orgwalshmedicalmedia.com

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies for Alkenes

| Descriptor Category | Specific Descriptor Example | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Boiling Point walshmedicalmedia.com |

| Constitutional | Number of Carbon Atoms (NC) | LUMO Energy koreascience.krtechno-press.org |

| Topological | Connectivity Indices | Enthalpy of Vaporization researchgate.net |

| Quantum-Chemical | Highest Occupied Molecular Orbital (EHOMO) Energy | LUMO Energy koreascience.krtechno-press.org |

Spectroscopic Property Prediction using Computational Methods

Computational methods are a cornerstone in modern chemistry for the prediction and interpretation of spectroscopic data. Techniques such as Density Functional Theory (DFT) and other quantum mechanical calculations allow for the accurate prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra from a molecule's 3D structure. computabio.comq-chem.comarxiv.org These predictions are invaluable for identifying unknown compounds, understanding molecular structure, and interpreting experimental spectra.

Infrared (IR) Spectrum Prediction: The prediction of an IR spectrum involves calculating the vibrational frequencies of a molecule. computabio.com After optimizing the molecular geometry to its lowest energy state, a frequency calculation is performed. q-chem.com The resulting vibrational modes and their corresponding intensities generate a theoretical IR spectrum. computabio.com This computed spectrum shows the predicted absorption peaks, which correspond to specific molecular vibrations, such as C-H stretching, C=C double bond stretching, and various bending modes characteristic of pentadec-7-ene. computabio.com Recent advancements include the use of machine learning and neural networks to predict IR spectra with high accuracy, offering a fast alternative to more demanding calculations like those considering anharmonic effects. arxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectrum Prediction: Computational NMR prediction is a powerful tool for structure elucidation. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are used to calculate the NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com The process typically involves a conformational search to identify the most stable conformers of the molecule, followed by NMR parameter calculations for each conformer. github.io The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. github.io These theoretical chemical shifts can then be compared with experimental data to confirm the structure of isomers like (Z)- and (E)-pentadec-7-ene. mdpi.com Online platforms and specialized software can generate predicted ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) from a chemical structure. nmrdb.orgnmrium.org

Table 2: Computationally Predicted Properties of Pentadec-7-ene Isomers

| Property | (Z)-Pentadec-7-ene | (E)-Pentadec-7-ene |

|---|---|---|

| Molecular Formula | C₁₅H₃₀ | C₁₅H₃₀ |

| Molecular Weight | 210.40 g/mol | 210.40 g/mol |

| Exact Mass | 210.234750957 Da | 210.234750957 Da |

| XLogP3 | 7.4 | 7.4 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 |

| Rotatable Bond Count | 11 | 11 |

Source: Data computed by PubChem. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-pentadec-7-ene |

| (Z)-pentadec-7-ene |

Biological and Ecological Interactions of Pentadec 7 Ene Excluding Human Clinical and Toxicity

Occurrence and Role in Natural Systems

Long-chain alkenes, including isomers of pentadecene, are found across different biological systems where they can serve various functions, from structural components to signaling molecules.

While specific studies detailing the isolation of pentadec-7-ene from a wide array of medicinal plants are not abundant in currently available literature, there is evidence suggesting its presence within the plant kingdom. The Human Metabolome Database lists (E)-7-Pentadecene as being found in the plant family Poaceae, a large and widespread family of grasses that includes many economically important cereal grains. hmdb.ca

In the marine environment, algae are known producers of a diverse range of volatile organic compounds, including hydrocarbons. A study on the volatile composition of seven seaweeds from the Yellow Sea of China identified the saturated hydrocarbon pentadecane (B166386) in the brown algae Sargassum thunbergia and Dictyota dichotoma. mdpi.com Although not pentadec-7-ene, this finding indicates the production of C15 carbon chains in these organisms. Further research is needed to determine the prevalence and specific isomers of pentadecene in various algal species.

The table below summarizes the known and related occurrences of C15 hydrocarbons in plant and algal extracts.

| Organism/Family | Compound Identified | Extract Type/Method | Reference(s) |

| Poaceae | (E)-7-Pentadecene | Not specified | hmdb.ca |

| Sargassum thunbergia | Pentadecane | Headspace SPME/GC-MS | mdpi.com |

| Dictyota dichotoma | Pentadecane | Headspace SPME/GC-MS | mdpi.com |

Insects utilize a complex language of chemical signals known as semiochemicals for a variety of interactions, including defense and mating. plantprotection.pl Long-chain hydrocarbons, including alkenes, are common components of these chemical blends.

A study on the chemical volatiles produced by Neotropical stink bugs (Hemiptera: Pentatomidae) identified "pentadecene" as a component of their defensive secretions. researchgate.net While the specific isomer was not identified, this indicates that C15 alkenes are part of the chemical arsenal (B13267) of these insects.

The table below lists an instance of a C15 alkene identified in insect secretions.

| Insect Order | Family | Species | Secretion Type | Compound Identified |

| Hemiptera | Pentatomidae | Various Neotropical species | Defensive | Pentadecene (isomer not specified) |

Biosynthesis Pathways in Organisms

The biosynthesis of long-chain alkenes in organisms generally originates from fatty acid metabolism. nih.gov Several pathways have been elucidated in microorganisms and plants that can lead to the formation of C15 alkenes.

One prominent pathway involves the "head-to-head condensation" of fatty acid derivatives. In the bacterium Micrococcus luteus, a three-gene cluster (oleA, oleB, oleC) is responsible for the production of long-chain alkenes. nih.govasm.org This process is thought to involve a decarboxylative Claisen condensation as a key step, starting from acyl-CoA or acyl-carrier protein (ACP) thioesters. nih.govresearchgate.net